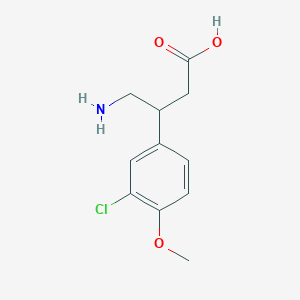
4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through Suzuki–Miyaura (SM) coupling, a powerful carbon–carbon bond-forming reaction. In SM coupling, boron reagents play a crucial role. Specifically, organoboron reagents are transmetalated with palladium to form the desired C–C bond . The specific synthetic route for this compound would involve the coupling of appropriate boron reagents with a chloro-methoxyphenyl halide.
Industrial Production: While industrial-scale production methods may vary, the use of SM coupling in combination with efficient purification techniques is likely employed.
化学反応の分析
Reactions: 4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions.
Reduction: Reacts with reducing agents.
Substitution: Can undergo nucleophilic substitution reactions.
Boron Reagents: As mentioned earlier, boron reagents are essential for SM coupling.
Halides: Chloro-methoxyphenyl halides are used as starting materials.
Palladium Catalysts: Facilitate the coupling process.
Major Products: The major product formed from the coupling reaction would be the desired compound itself.
科学的研究の応用
4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid finds applications in:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Industry: May have applications in materials science or fine chemicals.
作用機序
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
類似化合物との比較
While I don’t have a direct list of similar compounds, it’s worth exploring related structures, such as Chlorambucil (CAS Number: 305-03-3), which contains a chloroethyl group and has applications in chemotherapy . Comparing these compounds could highlight the uniqueness of 4-Amino-3-(3-chloro-4-methoxyphenyl)butanoic acid.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
4-amino-3-(3-chloro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H14ClNO3/c1-16-10-3-2-7(4-9(10)12)8(6-13)5-11(14)15/h2-4,8H,5-6,13H2,1H3,(H,14,15) |
InChIキー |
FNFBADJFROVIIB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)

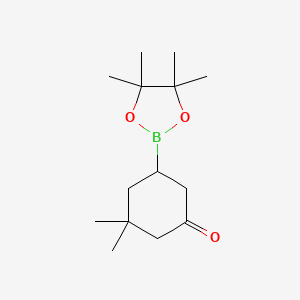



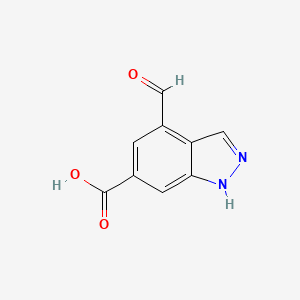
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-olhydrochloride](/img/structure/B13543082.png)
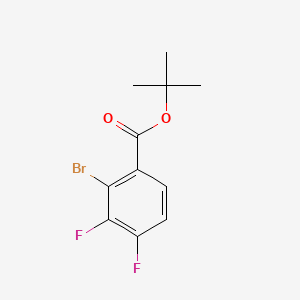
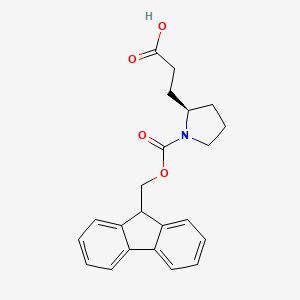
![2-[2-(Methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13543087.png)

![Spiro[2.3]hexan-1-ylboronic acid pinacol ester](/img/structure/B13543105.png)
